molecular formula C22H15ClN2OS B2858429 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 425412-14-2

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2858429
CAS No.: 425412-14-2
M. Wt: 390.89
InChI Key: AZRWDQLCOIVLLD-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development and other scientific research .

Properties

IUPAC Name

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWDQLCOIVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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